Aminooxy-PEG4-alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZGGYJEHLUUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90762448 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106492-60-8 | |
| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Underpinnings of Aminooxy Mediated Ligation Reactions
The primary reactivity of Aminooxy-PEG4-alcohol is centered on its terminal aminooxy group (–O–NH₂). This functional group is a powerful tool for chemoselective ligation, a class of reactions that forms a covalent bond between two molecules in the presence of other reactive functional groups. The aminooxy group's utility stems from its reaction with carbonyl compounds—specifically aldehydes and ketones—to form a stable oxime linkage (C=N–O). musechem.com
The heightened nucleophilicity of the aminooxy group, compared to a standard amine, is attributed to the "alpha effect," where the adjacent oxygen atom with its lone pair of electrons enhances the reactivity of the nitrogen atom. iris-biotech.deacs.org This allows the reaction to proceed selectively under mild, aqueous conditions, which is highly advantageous for biological applications. researchgate.net
The kinetics of oxime ligation are highly dependent on several factors, most notably pH and the presence of catalysts. The reaction is significantly accelerated under acidic conditions (typically pH 4-6). nih.govrsc.org This is because protonation of the carbonyl group makes it more electrophilic and facilitates the dehydration step. However, at very low pH, the aminooxy nucleophile itself can become protonated, reducing its reactivity. Aniline (B41778) and its derivatives have been identified as highly effective nucleophilic catalysts for oxime ligation, capable of increasing the reaction rate by orders of magnitude, particularly at or near neutral pH (pH 7.0-7.4). nih.govresearchgate.net The catalyst functions by first forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly displaced by the aminooxy nucleophile. rsc.org
| Factor | Effect on Oxime Ligation Rate | Rationale |
| pH | Rate increases as pH decreases from neutral to mildly acidic (e.g., pH 4-6). pnas.orgnih.gov | Protonation of the carbonyl group increases its electrophilicity, accelerating the reaction. rsc.org |
| Catalyst (Aniline) | Dramatically accelerates the reaction, especially at neutral pH. rsc.orgresearchgate.net | Forms a highly reactive protonated Schiff base intermediate, lowering the activation energy. rsc.org |
| Catalyst (m-Phenylenediamine) | Reported to be up to 15 times more efficient than aniline. nih.gov | Higher water solubility allows for use at greater concentrations, leading to a more significant rate increase. researchgate.net |
| Reactant (Ketone vs. Aldehyde) | Reactions with ketones are generally slower than with aldehydes. nih.gov | Aldehydes are sterically less hindered and more electrophilic than ketones. |
Exploration of Hydroxylamine Linkage Formation Via Reductive Oxime Ligation
While the oxime bond is relatively stable, it can be susceptible to hydrolysis under certain conditions, such as prolonged exposure to acidic environments. pnas.orgrsc.org For applications requiring even greater long-term stability, the oxime linkage can be further converted into a hydroxylamine (B1172632) linkage (–CH–NH–O–) through a reduction reaction. cd-bioparticles.net
This two-step process, known as reductive oxime ligation, leverages the initial chemoselective formation of the oxime followed by its reduction. The reduction of the carbon-nitrogen double bond (C=N) of the oxime results in a single bond, creating a stable, irreversible linkage. nsf.gov
Various reducing agents can be employed for this transformation. The choice of reductant is critical to ensure selective reduction of the oxime without affecting other functional groups within the conjugated molecules. A common and effective reagent for this purpose is sodium cyanoborohydride (NaCNBH₃), which is mild enough to be used in aqueous buffers compatible with biomolecules. acs.org The catalytic reduction of oximes to hydroxylamines is an area of active research, with methods involving both heterogeneous catalysts (e.g., platinum-based) and homogeneous transition-metal catalysts being developed to improve efficiency and chemoselectivity. nih.gov This transformation presents a significant challenge, as over-reduction can lead to the cleavage of the weak N-O bond, resulting in undesired primary amine byproducts. nih.gov
| Linkage Type | Chemical Structure | Formation Process | Key Characteristics |
| Oxime | >C=N-O- | Condensation of an aminooxy group and a carbonyl (aldehyde or ketone). musechem.com | Chemoselective formation; relatively stable but can be reversible under acidic conditions. iris-biotech.depnas.org |
| Hydroxylamine | >CH-NH-O- | Reduction of a pre-formed oxime linkage using a reducing agent (e.g., NaCNBH₃). acs.orgcd-bioparticles.net | Highly stable and irreversible; offers enhanced stability for long-term applications. nsf.gov |
Orthogonal Chemical Reactivity of the Terminal Hydroxyl Group
Synthetic Strategies for Integrating this compound into Complex Molecular Architectures
The primary utility of this compound lies in its ability to connect different molecular entities. The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage. medkoo.combroadpharm.com This specific reaction, known as oxime ligation, is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes. axispharm.com
The general strategy for its integration involves a two-step process:
Oxime Ligation : The aminooxy moiety of the linker is reacted with a molecule containing an aldehyde or ketone functional group. This is often the first step, particularly when the aminooxy group is unprotected or has been freshly deprotected.
Hydroxyl Group Derivatization : The terminal hydroxyl group is then available for further reaction. It can be activated or converted into another functional group to react with a second molecule of interest. medkoo.comcd-bioparticles.net
This sequential approach is fundamental in the synthesis of complex molecules like PROTACs, where one end of the linker attaches to a ligand for an E3 ubiquitin ligase and the other end attaches to a ligand for the target protein, bringing the two into proximity to induce protein degradation. medchemexpress.comnih.gov Similarly, in ADCs, the linker connects a monoclonal antibody to a cytotoxic drug payload. medchemexpress.com The defined length of the PEG4 chain is crucial for controlling the spatial orientation and distance between the conjugated molecules, which can significantly impact the efficacy of the final construct. nih.gov
Protective Group Chemistry for the Aminooxy Moiety
The high reactivity of the aminooxy group necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. broadpharm.com This ensures that the aminooxy function remains intact until its specific reaction with a carbonyl compound is desired.
The most common protecting group for the aminooxy moiety is the tert-butyloxycarbonyl (Boc) group. medkoo.comchemicalbook.com The resulting Boc-protected this compound is a stable, often solid, compound that can be handled and stored more easily than its unprotected counterpart. medkoo.com The Boc group is introduced to shield the nucleophilic character of the aminooxy nitrogen, rendering it unreactive towards electrophiles that might be present in subsequent synthetic steps aimed at modifying the hydroxyl terminus. This strategy allows for the selective functionalization of the alcohol group without affecting the latent aminooxy functionality. medkoo.comchemicalbook.combroadpharm.com
| Compound | Form | Key Feature |
| t-Boc-Aminooxy-PEG4-alcohol | Solid powder | Stable, protected aminooxy group allows for selective reaction at the hydroxyl end. medkoo.com |
| This compound | Viscous liquid/oil | Highly reactive aminooxy group; recommended for immediate use. broadpharm.com |
The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be removed cleanly and efficiently under mild acidic conditions. medkoo.comchemicalbook.combroadpharm.com This orthogonality is a cornerstone of its utility. The deprotection is typically achieved by treating the Boc-protected compound with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is usually rapid, proceeding to completion at room temperature.
Upon removal of the Boc group, the free aminooxy group is regenerated and becomes available for conjugation. medkoo.comchemicalbook.com This controlled "unmasking" of the reactive functionality is a critical step, enabling its subsequent reaction with a designated aldehyde or ketone-bearing molecule to form the desired oxime bond. chemicalbook.com
Utilization of tert-Butyloxycarbonyl (Boc) Protection in Synthesis
Functionalization of the Terminal Hydroxyl Group for Tailored Applications
The terminal hydroxyl group of this compound serves as a versatile handle for introducing a wide array of other functionalities, thereby creating heterobifunctional linkers with tailored reactivity. medkoo.comcd-bioparticles.netbroadpharm.com This derivatization is key to enabling conjugation with diverse chemical partners.
The hydroxyl group can be converted into various other reactive groups, allowing for a broad range of conjugation chemistries. nih.govsigmaaldrich.com The choice of functionality depends on the target molecule's available reactive handles. A common strategy is to convert the alcohol into a better leaving group, such as a mesylate or tosylate, which can then be displaced by nucleophiles to install new functionalities. nih.gov
This approach facilitates the synthesis of linkers with orthogonal reactive ends, for example, an aminooxy group on one end and an azide or alkyne on the other for use in "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org Other possibilities include converting the hydroxyl group to an amine, a thiol, or an activated ester. nih.govlumiprobe.com
| Original Group | Reagent/Method | Installed Functionality | Orthogonal Reaction | Reference |
| Hydroxyl (-OH) | Azide-containing nucleophile | Azide (-N3) | Click Chemistry (with alkynes) | nih.gov |
| Hydroxyl (-OH) | Alkyne-containing electrophile | Alkyne | Click Chemistry (with azides) | nih.gov |
| Hydroxyl (-OH) | Phthalimide Gabriel synthesis | Amine (-NH2) | Amide bond formation (with carboxylic acids) | lumiprobe.com |
| Hydroxyl (-OH) | Mesylation then thiolate displacement | Thiol (-SH) | Thioether formation (with maleimides/haloacetyls) | nih.gov |
The ability to orthogonally functionalize both ends of the PEG linker enables sophisticated synthetic strategies. nih.gov
Sequential Routes : In a sequential or linear approach, one end of the linker is reacted with the first molecule, followed by purification. Then, the other end of the linker-molecule conjugate is reacted with the second molecule. For instance, after protecting the aminooxy group with Boc, the hydroxyl group can be reacted with a molecule. Following this, the Boc group is removed, and the now-free aminooxy group is reacted with a second molecule. google.com
Convergent Routes : A convergent strategy involves preparing two separate arms of the final molecule and then joining them together with the bifunctional linker in a later step. researchgate.netrsc.org For example, one protein can be modified with an aldehyde, while a second molecule is functionalized with Aminooxy-PEG4-X (where X is another reactive group). The two modified components can then be joined. This approach is often more efficient for synthesizing large, complex constructs and can simplify purification by dealing with smaller intermediates. nih.gov The development of pre-functionalized linkers, where the hydroxyl group is already converted to another useful moiety (e.g., an amine, azide, or carboxylic acid), greatly facilitates these convergent syntheses. lumiprobe.combroadpharm.com
Precision Protein and Peptide Functionalization
The unique chemical properties of this compound, which contains an aminooxy group and a terminal alcohol on a polyethylene glycol (PEG) spacer, allow for specific and controlled conjugation reactions. musechem.comcd-bioparticles.net The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction that is central to its application in modifying biomolecules. musechem.comaxispharm.combroadpharm.com The PEG4 spacer enhances aqueous solubility and provides flexibility to the conjugated molecule. musechem.commedkoo.com
Site-Specific Conjugation via Oxidized Glycan Residues in Glycoproteins
A significant application of this compound lies in the site-specific modification of glycoproteins. Many therapeutic antibodies are glycosylated, and these native glycan structures can be exploited for precise conjugation. nih.govmdpi.com The process often involves the enzymatic remodeling of the antibody's glycans to introduce terminal sialic acid residues. nih.gov Subsequent mild periodate (B1199274) oxidation of these sialic acids generates aldehyde groups within the glycan structure. nih.govnih.govresearchgate.net
These aldehyde groups serve as specific reaction sites for the aminooxy moiety of this compound, leading to the formation of a stable oxime bond. nih.gov This glycoengineering approach allows for the attachment of payloads to the antibody at a defined location, far from the antigen-binding site, thereby preserving the antibody's binding affinity. nih.gov This method has been successfully used to create antibody-drug conjugates with a controlled drug-to-antibody ratio (DAR). nih.gov
N-Terminal Amino Acid Selective Modification (e.g., Glycine)
The N-terminus of a protein presents a unique site for selective modification due to the lower pKa of its α-amino group compared to the ε-amino groups of lysine (B10760008) residues. mdpi.commdpi.com This difference in reactivity can be exploited for site-specific conjugation. One strategy involves the conversion of the N-terminal amino group into a reactive aldehyde or ketone. For instance, N-terminal serine or threonine residues can be oxidized with sodium periodate to generate a terminal glyoxal. mdpi.com Alternatively, transamination reactions can introduce a ketone at the N-terminus. mdpi.com
Once the aldehyde or ketone is in place, this compound can be used to attach a molecule of interest via oxime ligation. mdpi.com This two-step process enables the selective functionalization of the protein's N-terminus. While direct N-terminal modification with aldehydes is possible, the use of an aminooxy-functionalized linker like this compound provides a versatile platform for introducing a variety of functionalities. nih.govresearchgate.net
Strategies for Optimizing Conjugation Homogeneity and Yields in Protein PEGylation
PEGylation, the process of attaching PEG chains to proteins, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. nih.govyoutube.com Achieving a homogeneous product with a specific degree of PEGylation is crucial for consistent therapeutic efficacy. researchgate.net Site-specific PEGylation strategies, such as those employing this compound, are key to enhancing homogeneity and yield. researchgate.net
Optimizing reaction conditions is critical. Factors such as pH, temperature, reaction time, and reactant concentrations must be carefully controlled to favor the desired conjugation reaction and minimize side reactions. lu.se For oxime ligation with this compound, maintaining a slightly acidic pH (around 4.5-6.5) is often optimal for the formation of the oxime bond. nih.gov Purification techniques like size-exclusion and ion-exchange chromatography are essential to separate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and multi-PEGylated products. lu.se
Design and Engineering of Antibody-Drug Conjugates (ADCs)
Integration of this compound as a Non-Cleavable Linker in ADC Constructs
This compound is utilized as a component of non-cleavable linkers in ADC development. medchemexpress.comglpbio.comtargetmol.com In this context, the aminooxy group of the linker reacts with an aldehyde or ketone engineered into the antibody, as described in section 4.1.1. The terminal alcohol of the this compound can then be further derivatized to attach the cytotoxic payload. broadpharm.combiochempeg.com
The resulting ADC, featuring a non-cleavable linker, relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell to release the payload. frontiersin.org This release mechanism produces a payload-linker-amino acid catabolite, which is the active cytotoxic species. frontiersin.org The stability of the oxime bond and the PEG4 chain ensures that the ADC remains intact in systemic circulation, minimizing premature drug release and off-target toxicity. frontiersin.org
Influence of Linker Design on ADC Pharmacological Profile
The length of the linker can also affect the ADC's properties. escholarship.org While a longer linker might increase the accessibility of the payload to its intracellular target, it could also potentially impact the ADC's stability. frontiersin.org Studies have shown that variations in linker composition and conjugation chemistry can affect the thermal stability of the ADC and its interaction with Fc receptors, although antigen binding is often unaffected. nih.gov Therefore, the use of a well-defined linker like this compound allows for a more controlled and predictable pharmacological profile, balancing stability in circulation with efficient payload release within the target cell. frontiersin.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C8H19NO5 | broadpharm.com |
| Molecular Weight | 209.24 g/mol | broadpharm.com |
| Appearance | Pale Yellow or Colorless Oily Matter | |
| Purity | ≥95% - >98% | fujifilm.combiochempeg.com |
| Solubility | Soluble in aqueous media | musechem.comcd-bioparticles.net |
| Storage | -20°C for long term | broadpharm.commedkoo.com |
Interactive Data Table: Research Findings on this compound in Bioconjugation
| Application | Key Finding | Research Focus | Source |
|---|---|---|---|
| Glycoprotein Conjugation | Enables site-specific attachment of payloads to oxidized glycans on antibodies, yielding ADCs with a controlled drug-to-antibody ratio of ~1.6. | Development of homogeneous ADCs with preserved antigen binding. | nih.gov |
| N-Terminal Modification | Can be used for selective functionalization of a protein's N-terminus following its conversion to an aldehyde or ketone. | Creation of site-specifically modified proteins. | mdpi.com |
| ADC Linker | Functions as a non-cleavable linker component, ensuring ADC stability in circulation and releasing an active payload catabolite after lysosomal degradation. | Improving ADC stability and controlling payload release. | frontiersin.orgmedchemexpress.com |
Advances in Site-Specific Conjugation Technologies for Homogeneous ADC Production
Antibody-Drug Conjugates (ADCs) are a powerful class of cancer therapeutics that combine the targeting ability of a monoclonal antibody with the cell-killing power of a cytotoxic drug. fujifilm.com For optimal performance, it is crucial to control the number and location of drug molecules attached to the antibody. This is known as the drug-to-antibody ratio (DAR). Site-specific conjugation technologies aim to produce homogeneous ADCs with a precisely defined DAR, which is a significant improvement over older methods that create heterogeneous mixtures. nih.govglpbio.comnih.gov
One advanced strategy for achieving site-specific conjugation involves genetically engineering the antibody to include an unnatural amino acid containing a ketone group, such as p-acetylphenylalanine (pAcF), at a specific site. axispharm.com This is where this compound plays a critical role. The aminooxy group of the linker can be attached to a cytotoxic drug, and this drug-linker construct then reacts specifically with the ketone group on the engineered antibody. axispharm.com This reaction, known as oxime ligation, forms a highly stable covalent bond, ensuring the drug is securely attached at the intended location. tandfonline.comresearchgate.netsutrobio.com
The use of this compound in this context provides two key advantages:
Site-Specificity: The highly selective reaction between the aminooxy group and the engineered ketone ensures the production of a uniform ADC population with a consistent DAR.
Improved Properties: The hydrophilic PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the resulting ADC. fujifilm.com
This method allows for the creation of more stable and effective ADCs with an improved therapeutic window. nih.gov
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Application of this compound in PEG-Based PROTAC Linker Design
Proteolysis-Targeting Chimeras (PROTACs) are innovative molecules designed to hijack the cell's own protein disposal system to destroy disease-causing proteins. medchemexpress.com A PROTAC consists of two active ligands joined by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. jenkemusa.com The linker is not just a passive spacer; its composition and length are critical for the PROTAC's effectiveness. nih.govexplorationpub.com
This compound is frequently used as a building block for PEG-based PROTAC linkers. medchemexpress.comglpbio.comtargetmol.com PEG linkers are the most common type used in PROTAC design, found in over half of reported molecules, primarily because they enhance the water solubility and cell permeability of the PROTAC. biochempeg.comprecisepeg.com
The bifunctional nature of this compound makes it a versatile component for PROTAC synthesis:
The aminooxy group provides a reactive handle for conjugation to one of the ligands (which must be modified to contain an aldehyde or ketone).
The terminal alcohol group can be chemically modified to attach to the second ligand. broadpharm.com
By using this compound, researchers can systematically build and optimize PROTACs, fine-tuning their properties to achieve potent and selective degradation of target proteins. jenkemusa.combiochempeg.com
Covalent Modification of Oligonucleotides and Other Nucleic Acid Derivatives
The covalent modification of oligonucleotides (short DNA or RNA molecules) is essential for a wide range of applications, including diagnostics, therapeutics, and fundamental research. atdbio.comnih.gov Introducing specific chemical groups can enhance their properties or allow them to be attached to other molecules or surfaces.
This compound can be used for the chemoselective modification of oligonucleotides. The strategy involves introducing an aldehyde or ketone group into the oligonucleotide. The aminooxy group of the linker then reacts with this carbonyl group to form a stable oxime linkage. genelink.comglenresearch.com This method is advantageous because the oxime bond is more stable than the imine bond formed from reacting primary amines with aldehydes, which would require an additional reduction step. glenresearch.com
The key features of using this compound for this purpose include:
Stable Conjugation: The formation of a stable oxime bond ensures the modification is robust. glenresearch.com
Improved Solubility: The tetraethylene glycol (PEG4) portion of the linker improves the solubility of the modified oligonucleotide and can minimize interference with its ability to hybridize (bind) to its target sequence. genelink.com
This approach has been described in protocols for creating aminooxy-substituted nucleotides, demonstrating the utility of this chemistry for modifying nucleic acid derivatives for various molecular biology applications. google.comgoogle.com
Biomolecular and Surface Immobilization for Biosensing and Diagnostics
The development of advanced biosensors and diagnostic platforms often requires the stable attachment (immobilization) of biological probes, such as antibodies or nucleic acids, onto a solid surface like a sensor chip or nanoparticle. mdpi.compurdue.edufrontiersin.org The performance of these devices depends heavily on the proper orientation and accessibility of the immobilized biomolecules. nih.gov
This compound is an effective tool for surface immobilization due to the specific and stable nature of oxime ligation. louisville.edu The process typically involves functionalizing the sensor surface with aldehyde or ketone groups. nih.gov A biomolecule that has been modified with this compound can then be covalently attached to the surface.
The advantages of this strategy are:
Controlled Orientation: The specific chemistry allows for controlled, directional immobilization of the biomolecule, which is often critical for its function. frontiersin.org
Reduced Steric Hindrance: The PEG4 spacer acts as a flexible arm that extends the biomolecule away from the surface, preventing non-specific interactions and ensuring that the active sites are accessible for binding to the target analyte. mobt3ath.com
High Stability: The covalent oxime bond provides a robust and stable linkage, leading to a more reliable and durable biosensor. thermofisher.com
This immobilization technique is a key part of creating sensitive and specific biosensors for a wide range of diagnostic applications, from detecting disease biomarkers to environmental monitoring. purdue.educdnsciencepub.com
Table 2: Summary of Applications and Key Chemistry
| Application | Key Molecular Target | Reactive Groups Involved | Benefit of this compound |
| Homogeneous ADCs | Engineered Antibody | Aminooxy + Ketone (on unnatural amino acid) | Site-specific conjugation, uniform DAR, improved solubility. axispharm.com |
| PROTACs | Target Protein & E3 Ligase | Aminooxy + Ketone/Aldehyde; Alcohol + Carboxylic Acid (or other) | Increases solubility and permeability, enables modular synthesis. jenkemusa.combiochempeg.comprecisepeg.com |
| Oligonucleotide Modification | DNA/RNA | Aminooxy + Ketone/Aldehyde (on oligo) | Stable covalent linkage, enhances solubility, minimizes hybridization impact. genelink.comglenresearch.com |
| Biosensing/Diagnostics | Surface (e.g., sensor chip) | Aminooxy + Ketone/Aldehyde (on surface) | Stable immobilization, reduces steric hindrance, improves probe accessibility. frontiersin.orgnih.gov |
Current Research Trajectories and Emerging Applications of Aminooxy Peg4 Alcohol
Detailed Analysis of Oxime Formation through Carbonyl Reactivity
The formation of oximes and hydrazones is a widely used conjugation strategy, but the reactions can be slow, particularly at neutral pH, with second-order rate constants often at or below 0.01 M⁻¹ s⁻¹. nih.gov The thermodynamic stability of the resulting oxime linkage is a critical factor in its utility. The equilibrium constants (Keq) for oxime formation vary depending on the structure of the carbonyl compound. Aromatic aldehydes and α-oxo acid derivatives are frequently used in bioconjugations due to the increased stability of the oximes they form. nih.gov The stability generally follows the order: acetone (B3395972) < cyclohexanone (B45756) ~ furfural (B47365) ~ benzaldehyde (B42025) < pyruvic acid. nih.gov
Table 1: Equilibrium Constants (Keq) for Prototypical Oxime Formation This table illustrates the relative thermodynamic stability of oximes formed from different carbonyl precursors.
| Aldehyde/Ketone | Keq (M⁻¹) |
|---|---|
| Acetone | 1.6 x 10³ |
| Cyclohexanone | 1.3 x 10⁴ |
| Furfural | 1.4 x 10⁴ |
| Benzaldehyde | 2.5 x 10⁴ |
| Pyruvic acid | 1.1 x 10⁵ |
Data sourced from nih.gov
The reaction environment, including pH and the presence of catalysts, profoundly impacts the rate of oxime formation. numberanalytics.com While the reaction is catalyzed by acid, typically showing optimal rates around pH 4.5, many biological applications necessitate performing the ligation at or near neutral pH (pH 7). nih.govrsc.org Under these conditions, the reaction is often slow, which has driven the development of effective catalysts. nih.govresearchgate.net
Aniline (B41778) and its derivatives have been identified as highly effective nucleophilic catalysts for oxime ligation. exlibrisgroup.comsioc-journal.cn The catalytic mechanism involves the formation of a protonated Schiff base intermediate between the aniline catalyst and the carbonyl compound. rsc.org This intermediate is more reactive towards the aminooxy nucleophile than the original protonated carbonyl, leading to a significant acceleration of the reaction. rsc.org
The choice of catalyst can have a dramatic effect on reaction rates. While aniline itself can increase the rate of oxime formation by up to 40 times at neutral pH, substituted anilines with electron-donating groups have proven to be even more potent. researchgate.netacs.orgresearchgate.net For instance, p-phenylenediamine (B122844) (pPDA) at a 10 mM concentration was found to be more efficient than aniline across a pH range of 4-7. researchgate.netacs.org In a model PEGylation reaction at pH 7, pPDA catalysis resulted in a 120-fold faster rate compared to the uncatalyzed reaction and a 19- to 20-fold faster rate than the equivalent aniline-catalyzed reaction. researchgate.netacs.org Another powerful catalyst is m-phenylenediamine (B132917) (mPDA), which is significantly more water-soluble than aniline and can be used at higher concentrations to achieve superior catalytic efficiency, accelerating protein labeling by as much as 15-fold compared to aniline. acs.orgresearchgate.net
Table 2: Comparison of Catalysts for Oxime Ligation This table summarizes the relative effectiveness of different organocatalysts in accelerating oxime formation.
| Catalyst | pH | Fold Acceleration (vs. Uncatalyzed) | Fold Acceleration (vs. Aniline) | Reference |
|---|---|---|---|---|
| Aniline | 7 | ~40x | 1x | researchgate.net |
| p-Phenylenediamine | 7 | ~120x | ~20x | researchgate.netacs.org |
The structure of the carbonyl substrate significantly influences the kinetics of oxime ligation. A primary factor is the inherent reactivity of the carbonyl group itself. Aldehydes are generally more reactive and undergo ligation much faster than ketones. scispace.com Kinetic studies have shown that ketones can react at rates at least two orders of magnitude slower than aldehydes. researchgate.net
A key advantage of the oxime linkage in bioconjugation is its considerable hydrolytic stability compared to other imine-based bonds, such as hydrazones. researchgate.netwikipedia.org In aqueous solutions, aliphatic oximes are 100- to 1000-fold more resistant to hydrolysis than analogous hydrazones. wikipedia.orgnih.gov
This enhanced stability is attributed to the electronic properties of the oxime bond. nih.gov Hydrolysis is typically acid-catalyzed and initiated by the protonation of the imine nitrogen. nih.govnih.gov The oxygen atom in the oxime (C=N-O) is more electronegative than the corresponding nitrogen atom in a hydrazone (C=N-N). nih.gov This increased electronegativity makes the oxime nitrogen less basic and therefore less favorable to protonate, rendering the linkage more resistant to acid-catalyzed hydrolysis. nih.gov Studies have shown that the rate constant for the hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone. nih.govnih.gov
While oxime bonds are relatively stable, their inherent reversibility can be a limitation in applications requiring permanent linkages. To overcome this, the oxime can be converted into a more stable hydroxylamine (B1172632) linkage through reduction. broadpharm.com This process effectively renders the conjugation irreversible.
Various reducing agents can be employed for this purpose. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgorgoreview.com The efficiency and selectivity of the reduction can be improved by using catalytic systems, such as NaBH₄ in the presence of copper nanoparticles. shirazu.ac.irresearchgate.net Other methods involve the use of hydrosilanes catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane. rsc.org This reductive amination strategy transforms the C=N double bond of the oxime into a C-N single bond, creating a highly durable linkage that is no longer susceptible to hydrolysis. orgoreview.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetone |
| Aniline |
| Benzaldehyde |
| Cyclohexanone |
| Furfural |
| Hydrosilanes |
| Hydroxylamine |
| Lithium aluminum hydride (LiAlH₄) |
| m-phenylenediamine (mPDA) |
| p-phenylenediamine (pPDA) |
| Pyruvic acid |
| Sodium borohydride (NaBH₄) |
An in-depth examination of this compound reveals its significance as a versatile heterobifunctional linker in the field of chemical biology and bioconjugation. This article explores the fundamental chemical principles that govern its reactivity, focusing on its aminooxy and hydroxyl moieties.
Role in Advanced Materials Science and Nanobiotechnology
Construction of Polymeric Networks and Supramolecular Assemblies
The defined structure of Aminooxy-PEG4-alcohol and similar PEG derivatives facilitates their use as building blocks for creating ordered polymeric networks and supramolecular assemblies. nih.gov Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.gov In the context of PEGylated molecules, these interactions can drive the formation of various morphologies, from simple micelles to complex multi-aggregate structures, depending on factors like concentration. nih.gov
The ability to form these ordered structures is critical for developing advanced biomaterials. For instance, dendritic peptides conjugated with PEG can self-assemble into highly stable, bio-inspired nano-assemblies suitable for drug delivery. nih.gov While research often focuses on linear or branched polymers, the principles of self-assembly are broadly applicable. nih.govnih.gov The conjugation of functional units like this compound to other polymers or biomolecules can impart aqueous solubility and provide reactive handles for creating cross-linked networks or for attaching other molecules to the surface of a self-assembled structure. biochempeg.com This strategy allows for the design of multifunctional materials with precise control over their architecture and properties.
Hydrogel Engineering through Oxime Crosslinking
Hydrogels are water-swollen polymer networks with mechanical and biochemical properties that make them highly suitable for biomedical applications like tissue engineering and drug delivery. advancedsciencenews.comsigmaaldrich.com this compound is a key component in the engineering of hydrogels through oxime crosslinking. This process leverages the highly efficient and specific reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime linkage. nih.govrsc.org
This reaction is a form of "click chemistry," characterized by its high yield, bioorthogonality (meaning it does not interfere with biological processes), and the formation of a stable product with water as the only byproduct. nih.govnih.gov The oxime bond demonstrates greater hydrolytic stability compared to other linkages like imines and hydrazones. nih.gov By using multi-arm PEG precursors functionalized with aminooxy groups and reacting them with polymers functionalized with aldehydes (e.g., aldehyde-modified hyaluronic acid or glutaraldehyde), a cross-linked hydrogel network can be formed. nih.govnih.govacs.org The rate of this gelation can be tuned by adjusting the pH, as the reaction is catalyzed under acidic conditions. nih.govmcmaster.ca
Development of Tunable Hydrogel Platforms for Regenerative Medicine and Tissue Engineering
The oxime crosslinking strategy enables the development of highly tunable hydrogel platforms for regenerative medicine and tissue engineering. nih.gov These hydrogels can be designed to be injectable, allowing for minimally invasive procedures where the material can fill patient-specific defects. nih.gov The mechanical properties, swelling ratio, and degradation kinetics of these hydrogels can be precisely controlled by altering the composition, such as the molecular weight of the PEG precursors, the weight fraction of the polymers, and the ratio of reactive groups. advancedsciencenews.comnih.govnih.govmcmaster.ca
Research has demonstrated the creation of biodegradable hydrogels by combining aminooxy-terminated PEGs with aldehyde-modified hyaluronic acid (HA) and collagen. nih.govnih.gov These hydrogels exhibit mechanical properties analogous to soft tissues, such as those found in the nervous system. nih.gov The inclusion of biomolecules like collagen or adhesive peptides (e.g., RGD) can support cell adhesion and proliferation, making these platforms highly biocompatible and suitable for encapsulating cells like human mesenchymal stem cells (hMSCs) and supporting their viability. sigmaaldrich.comnih.govnih.gov This tunability makes oxime-crosslinked hydrogels a promising platform for creating scaffolds that mimic the native extracellular matrix (ECM) for a variety of tissue engineering applications, including nerve regeneration and cartilage repair. nih.govnih.gov
| Hydrogel Composition | Crosslinking Chemistry | Tunable Properties | Target Application | Key Findings | Reference |
|---|---|---|---|---|---|
| Aminooxy-terminated PEG, Aldehyde-modified Hyaluronic Acid (HA), Collagen-1 | Oxime Ligation | Mechanical stiffness, Swelling ratio | Soft Tissue Engineering (e.g., nervous system) | Gels supported adhesion of human mesenchymal stem cells; mechanical properties mimic soft tissues. | nih.gov |
| 8-arm Aminooxy PEG, Glutaraldehyde, RGD peptide | Oxime Ligation | Mechanical properties, Gelation kinetics, Water swelling | 3D Cell Culture / Encapsulation | Supported mesenchymal stem cell (MSC) incorporation with high cell viability. | nih.govacs.org |
| 4-arm Aminooxy PEG, 4-arm PEG Ketone | Oxime Ligation | Gelation rate (pH-dependent) | Myocardial Tissue Repair (Catheter delivery) | In vivo gelation was significantly faster (within 20 mins) than in vitro rates. | mcmaster.ca |
| Azide-linked PEG, Cyclooctyne-linked PEG | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Spatiotemporal control of biomolecule presentation | Tissue Morphogenesis Research | Hydrogel showed excellent viability for encapsulated bone marrow stromal cells. | nih.gov |
Surface Functionalization of Nanoparticle Systems
The surface properties of nanoparticles are critical determinants of their behavior in biological systems. Surface functionalization, or modification, is a key strategy to control these properties. nih.gov this compound is utilized in this field as a bifunctional linker for the surface modification of nanocarriers. cd-bioparticles.netbroadpharm.com The process of attaching PEG chains to a nanoparticle's surface, known as PEGylation, is a widely adopted method to improve the nanoparticle's performance for biological delivery. lunanano.comcreative-biolabs.com The terminal hydroxyl group on this compound can be derivatized to attach to the nanoparticle surface, leaving the aminooxy group available on the outer surface for subsequent conjugation reactions. broadpharm.com Alternatively, the nanoparticle can be modified with aldehyde or ketone groups to react directly with the aminooxy moiety of the linker.
Enhancement of Biocompatibility and Reduction of Non-Specific Interactions of Nanocarriers
A primary challenge for nanocarriers in vivo is their recognition by the immune system and non-specific adsorption of proteins (opsonization), which leads to rapid clearance from circulation and potential toxicity. lunanano.comcreative-biolabs.com Functionalizing the surface of nanocarriers with PEG chains, including those derived from this compound, is a proven method to overcome this issue. lunanano.comnih.gov
The hydrophilic and flexible PEG chains form a hydrated layer on the nanoparticle surface. researchgate.net This layer acts as a physical barrier that sterically hinders the approach of proteins and cells, thereby reducing non-specific interactions and opsonization. lunanano.com This "stealth" effect leads to several benefits:
Reduced Non-Specific Uptake : The protein-repellent nature of the PEG layer prevents the nanocarrier from being non-specifically taken up by cells of the reticuloendothelial system (RES), such as macrophages in the liver and spleen. lunanano.com
Prolonged Circulation Time : By evading the immune system, PEGylated nanocarriers remain in the bloodstream for longer periods, increasing the probability of reaching their intended target site. lunanano.comcreative-biolabs.com
Development of Targeted Nanocarrier Systems for Biological Delivery
Beyond providing stealth properties, the surface functionalization of nanocarriers is crucial for active targeting. nih.gov This involves attaching specific ligands (e.g., antibodies, peptides, aptamers) to the nanocarrier surface that can bind to receptors overexpressed on target cells, such as cancer cells. nih.govmdpi.com This strategy enhances the accumulation of the nanocarrier at the desired site, improving therapeutic efficacy while minimizing off-target effects. nih.govcd-bioparticles.net
This compound is an ideal linker for this purpose. After the PEG linker is attached to the nanoparticle, its terminal aminooxy group provides a reactive handle for the covalent attachment of targeting ligands. cd-bioparticles.netaxispharm.com For this to occur, the targeting ligand must first be modified to contain an aldehyde or ketone group. The subsequent chemoselective oxime ligation reaction is robust and proceeds under mild conditions, preserving the biological activity of the attached ligand. rsc.orgacs.org This modular approach allows for the creation of sophisticated, multifunctional nanocarrier systems designed for the precise delivery of therapeutic or diagnostic agents. mdpi.comresearchgate.net
| Nanocarrier Type | Surface Ligand/Functionalization | Ligation Chemistry | Purpose | Key Finding | Reference |
|---|---|---|---|---|---|
| Polymeric Micelles | Staphylococcus aureus protein A (SpA) and Antibodies | Non-covalent self-assembly | Targeted delivery | Bacterium-inspired approach simplifies the immobilization of targeting antibodies. | nih.gov |
| Gold Nanoparticles (AuNPs) | Alkyne-terminated AIE molecules | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Intracellular imaging | Ultrasmall AuNPs did not quench fluorescence and enabled cell penetration. | researchgate.net |
| Liposomes | Daunorubicin (via aminooxy linker) | Oxime Ligation | Targeted cancer chemotherapy | Demonstrated the use of oxime ligation to attach a cytotoxic drug to a cell-penetrating peptide. | acs.org |
| Chitosan Nanoparticles | Transferrin | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nose-to-brain drug delivery | Click chemistry used to attach a brain-targeting ligand to a biopolymer nanoparticle. | researchgate.net |
Investigations into the Biological and Pharmacological Profiles of Aminooxy Peg4 Alcohol Conjugates
Pharmacokinetic and Pharmacodynamic Characterization of Conjugated Biomolecules
The introduction of a PEG linker, such as Aminooxy-PEG4-alcohol, into a therapeutic conjugate significantly alters its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs, is a widely adopted strategy to improve drug efficacy. creative-biolabs.com
Pharmacokinetic (PK) Effects:
Prolonged Circulation Time: One of the primary benefits of PEGylation is the extension of the drug's half-life in the bloodstream. creative-biolabs.com The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shell around the conjugated biomolecule, increasing its size and shielding it from renal clearance and enzymatic degradation. creative-biolabs.comrsc.org
Improved Solubility and Stability: this compound enhances the water solubility of hydrophobic drugs, which is a crucial attribute for intravenous administration. creative-biolabs.comprecisepeg.com This increased solubility and the stability imparted by the PEG linker help maintain the drug's integrity in circulation. creative-biolabs.com
Reduced Immunogenicity: PEGylation is known to reduce the immunogenicity and antigenicity of therapeutic proteins and other biomolecules. creative-biolabs.comresearchgate.netprecisepeg.com The PEG chain can mask epitopes on the biomolecule's surface, preventing recognition by the immune system. researchgate.net
Pharmacodynamic (PD) Effects:
Enhanced Potency and Specificity: The linker chemistry is a critical determinant of the potency and specificity of antibody-drug conjugates (ADCs). fujifilm.com By ensuring the conjugate remains stable in circulation and releases the payload only at the target site, the therapeutic window of the drug can be significantly widened. creative-biolabs.comfujifilm.com
Modulation of Drug-to-Antibody Ratio (DAR): The properties of the PEG linker can influence the achievable DAR in ADCs. The hydrophilicity imparted by PEG spacers can help overcome the aggregation issues associated with conjugating hydrophobic drug-linkers, allowing for higher and more optimal drug loading. rsc.org Studies have shown that the length of the PEG spacer (e.g., PEG2 vs. PEG8) can affect the final DAR, which in turn impacts the conjugate's efficacy and PK properties. rsc.org
The following table summarizes the general effects of PEGylation on the pharmacokinetic properties of biomolecules.
| Pharmacokinetic Parameter | Effect of PEGylation | Rationale |
| Circulation Half-Life | Increased | Increased hydrodynamic radius reduces renal clearance and proteolytic degradation. creative-biolabs.comrsc.org |
| Solubility | Increased | Amphiphilic nature of PEG enhances solubility in aqueous environments. creative-biolabs.comrsc.org |
| Immunogenicity | Decreased | Masking of antigenic epitopes on the biomolecule's surface. creative-biolabs.comresearchgate.net |
| Systemic Clearance | Decreased | Slower elimination from the body due to increased size and stability. creative-biolabs.com |
Development of Advanced Drug Release Mechanisms
A key feature of modern drug delivery systems is the ability to control the release of the therapeutic agent. This compound is instrumental in creating conjugates with advanced drug release mechanisms, particularly those responsive to specific physiological cues.
The aminooxy group of this compound readily reacts with an aldehyde or ketone functional group on a drug or another molecule to form a stable oxime linkage (-C=N-O-). rsc.orgacs.org This bond has emerged as a robust tool for designing pH-sensitive drug delivery systems because of its stability at physiological pH (around 7.4) and its susceptibility to hydrolysis under mildly acidic conditions (pH 4.5-6.5). acs.orgdovepress.comnih.gov This pH range is characteristic of the microenvironment of solid tumors and the interior of cellular compartments like endosomes and lysosomes, making oxime-linked conjugates ideal for targeted cancer therapy. dovepress.comnih.gov
Research has demonstrated the successful application of this mechanism. For instance, triblock copolymers such as PEG-OPCL-PEG, where oxime linkages connect the blocks, have been used to create micelles for encapsulating anticancer drugs like doxorubicin (B1662922) (DOX). acs.orgnih.gov In vitro studies consistently show that the drug release from these micelles is significantly accelerated at a pH of 5.0 compared to the release at a physiological pH of 7.4. acs.orgrsc.orgrsc.org
The table below presents data from a study on a DOX delivery system where the drug was attached to a carrier via an acid-labile oxime bond, illustrating the pH-dependent release profile. dovepress.com
| Condition | Drug Release (%) |
| pH 7.4 (Physiological) | 28% |
| pH 5.0 (Acidic) | 68% |
This differential release ensures that the cytotoxic drug is preferentially liberated within the target tumor tissue or inside cancer cells, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. dovepress.comrsc.org
Cellular Uptake, Intracellular Trafficking, and Biological Fate of Conjugates
The journey of an this compound conjugate from administration to its ultimate biological fate involves cellular uptake, movement within the cell, and eventual degradation or clearance.
Cellular Uptake: The method of cellular entry depends on the nature of the targeting moiety conjugated to the linker. For ADCs, uptake is typically initiated by the binding of the antibody to a specific antigen on the surface of a target cell, followed by internalization, often through endocytosis. fujifilm.comgoogle.com Studies comparing PEGylated and non-PEGylated nanoparticles have shown that PEGylation leads to the formation of smaller, discrete particles that enter cells, in contrast to larger aggregates formed by unmodified particles. nih.gov
Intracellular Trafficking: Once internalized, conjugates are often trafficked through the endo-lysosomal pathway. nih.govgoogle.com They are first enclosed within early endosomes, which mature into late endosomes and eventually fuse with lysosomes. google.com The environment within these compartments becomes progressively more acidic, which is the trigger for the cleavage of pH-sensitive linkers like the oxime bond. dovepress.com This ensures the payload is released into the intracellular environment where it can exert its therapeutic effect.
Biological Fate: Following the cleavage of the linker and release of the drug, the components of the conjugate are metabolized. The drug proceeds to its molecular target, while the PEG linker and the targeting biomolecule are typically degraded into smaller, non-functional components by cellular machinery. nih.gov The high biocompatibility of PEG ensures that its degradation products are generally non-toxic. researchgate.netbiochempeg.com
Assessment of In Vitro and In Vivo Efficacy and Selectivity in Biological Models
The therapeutic potential of this compound conjugates is rigorously evaluated through a combination of in vitro and in vivo studies to assess their efficacy and selectivity.
In Vitro Efficacy: In vitro assays are crucial for the initial screening and characterization of drug conjugates. Cytotoxicity assays, such as the MTT assay, are commonly used to measure the ability of a drug conjugate to kill cancer cells. For example, DOX-loaded micelles constructed with oxime-containing copolymers have demonstrated high anticancer efficacy against HeLa cancer cells. acs.orgrsc.org One study reported a 50% cellular growth inhibition (IC50) at a DOX concentration of 1.81 µg/mL for such micelles. rsc.org These studies confirm that the conjugate can be internalized by cancer cells and effectively release its cytotoxic payload. acs.orgrsc.org
The following table shows representative data on the in vitro efficacy of a drug conjugate.
| Cell Line | Drug Formulation | IC50 (µg/mL) |
| HeLa Cells | DOX-loaded PCL-OPEG-PCL Micelles | 1.81 rsc.org |
Biocompatibility and Immunogenicity Assessments of this compound Derived Materials
A critical requirement for any material used in drug delivery is that it must be safe and well-tolerated by the body. Materials derived from this compound benefit from the well-established safety profile of polyethylene (B3416737) glycol.
Biocompatibility: PEG is widely regarded as a non-toxic and biocompatible polymer, a status underscored by its approval from the U.S. Food and Drug Administration (FDA) for use in humans. researchgate.netbiochempeg.com Cytotoxicity studies on drug carriers made with PEG and oxime linkages, such as PEG-OPCL-PEG micelles, have shown low toxicity against normal cell lines like NIH/3T3, confirming the biocompatibility of the carrier material itself. acs.orgrsc.org
Immunogenicity: As previously noted, one of the key advantages of PEGylation is the reduction of immunogenicity. creative-biolabs.comresearchgate.net By attaching PEG chains, the potential for an adverse immune response against the therapeutic biomolecule is significantly diminished. researchgate.netprecisepeg.com This is particularly important for protein-based therapeutics, which can often be recognized as foreign by the immune system. The low immunogenicity of this compound derived conjugates contributes to their safety and allows for repeated administration without loss of efficacy due to an immune reaction.
Analytical and Characterization Methodologies for Aminooxy Peg4 Alcohol Conjugates
High-Resolution Mass Spectrometry for Molecular Weight and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Aminooxy-PEG4-alcohol conjugates. It provides highly accurate mass measurements, which are crucial for confirming the covalent attachment of the linker to the target molecule and for verifying the final molecular weight of the conjugate. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers, are commonly employed. quality-assistance.comgoogle.com
For conjugates of small molecules or peptides, HRMS can provide an exact mass measurement that confirms the elemental composition. For larger protein conjugates, the mass measurement confirms the number of attached PEG linkers, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates. google.com LC-HRMS, which combines liquid chromatography with high-resolution mass spectrometry, is particularly powerful, allowing for the separation of different conjugated species prior to mass analysis. nih.govresearchgate.net This is essential for assessing the distribution of species in a sample, such as mixtures of non-conjugated, mono-conjugated, and multi-conjugated molecules. ingenieria-analitica.com Analysis of the mass spectrum can reveal the characteristic mass difference of the this compound linker, confirming its presence.
| Technique | Information Obtained | Key Research Findings | Reference |
|---|---|---|---|
| LC-ESI-q-q-TOF-MS | Simultaneous quantification of PEGylated drug, free drug, and released PEG. | A data-independent acquisition method (MSAll) was successfully developed for the simultaneous determination of mPEG2K-Doxorubicin, its breakdown products (doxorubicin), and free mPEG2K in rat blood. | nih.gov |
| MALDI-TOF MS | Determination of molecular mass distribution and PEG-to-protein ratio. | Used to analyze positional isoforms in PEGylated recombinant human growth hormone (PEG-rhGH) after tryptic digestion, confirming that isomers were conjugated with one 40 kDa PEG at specific sites. | nih.gov |
| Q-TOF LC/MS | Characterization of heterogeneous PEG reagents and PEGylated proteins. | Addition of a post-column charge stripping agent (triethylamine) simplified the mass spectra of a PEGylated therapeutic protein, making the heterogeneity (mass differences of ~44 Da per ethylene (B1197577) glycol unit) easier to interpret. | ingenieria-analitica.com |
| LC-MS (ESI, HRMS) | Verification of product structure and purity during synthesis of PEG linkers. | HRMS was used to verify the structures of various synthesized heterobifunctionalized oligo(ethylene glycol) linkers, confirming conversions and product identity. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound and its conjugates, particularly for smaller molecules and peptides. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms within the molecule, allowing for unambiguous confirmation of the structure. nih.govresearchgate.net
In the context of this compound conjugates, ¹H NMR is used to verify the presence of the characteristic peaks of the PEG backbone, which typically appear as a complex multiplet around 3.6 ppm. researchgate.netacs.org The signals from the protons adjacent to the aminooxy group and the terminal alcohol group will have distinct chemical shifts, confirming the integrity of the linker. nih.gov Upon conjugation, for instance through an oxime bond with an aldehyde or ketone on a target molecule, new signals will appear, and existing signals will shift, providing definitive proof of the covalent linkage. louisville.edu For larger polymers, careful interpretation is needed as satellite peaks from ¹H-¹³C coupling can have integrations similar to terminal group protons, which can lead to erroneous assignments if ignored. acs.orgnih.gov
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Significance | Reference |
|---|---|---|---|---|
| ¹H | PEG Backbone (-CH₂CH₂O-) | ~3.6 | Confirms the presence of the polyethylene (B3416737) glycol chain. | researchgate.netacs.org |
| ¹H | Methylene adjacent to ester (Coupling peak) | ~4.2-4.3 | Indicates successful conjugation or functionalization at the terminus. | acs.orgnih.gov |
| ¹H | Methylene adjacent to azide (B81097) (-CH₂-N₃) | ~3.1 | Characteristic signal for azide-functionalized PEG linkers. | nih.gov |
| ¹³C | PEG Backbone (PEO) | ~70 | Confirms the carbon backbone of the PEG chain. | researchgate.net |
| ¹³C | Terminal Alcohol (-CH₂OH) | ~61 | Indicates the presence of a hydroxyl terminus. | researchgate.net |
| ¹³C | Carboxylic Acid (-COOH) | ~172 | Indicates the presence of a carboxyl terminus in a modified PEG. | researchgate.net |
Chromatographic Techniques for Purification, Purity Assessment, and Characterization (e.g., HPLC, LC-MS)
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are central to the analysis of this compound conjugates. They are used for purification of the final product, assessment of its purity, and characterization of heterogeneity. lcms.cz Several HPLC modes are applicable, depending on the properties of the conjugate and the information required.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. It is effective for purifying and analyzing peptide and small molecule conjugates. lcms.cz RP-HPLC can often resolve species with different numbers of PEG linkers and sometimes even positional isomers, where the linker is attached at different sites on the molecule. nih.gov
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. lcms.cz This technique is ideal for separating successfully conjugated proteins from smaller, unreacted starting materials (like the free peptide or linker) and for detecting aggregates (high molecular weight forms). chromatographyonline.com
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. Since PEGylation can shield charged residues on a protein surface, IEC can be used to separate species with different degrees of PEGylation. researchgate.netlcms.cz
Hydrophobic Interaction Chromatography (HIC) separates proteins based on surface hydrophobicity under less denaturing conditions than RP-HPLC. The attachment of a hydrophilic PEG linker alters the protein's surface hydrophobicity, allowing HIC to resolve different conjugated forms. researchgate.net
Combining HPLC with detectors like UV, charged aerosol detection (CAD), or mass spectrometry (LC-MS) provides comprehensive characterization. thermofisher.comchromatographyonline.com CAD is particularly useful as it can detect PEG, which lacks a strong UV chromophore. quality-assistance.com
| Chromatographic Mode | Principle of Separation | Primary Application for PEG Conjugates | Reference |
|---|---|---|---|
| Size-Exclusion (SEC) | Hydrodynamic Volume | Separating conjugates from free protein/linker; Quantifying aggregates. | lcms.czchromatographyonline.com |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purity assessment; Separation of positional isomers and species with different PEG numbers. | nih.govlcms.cz |
| Ion-Exchange (IEC) | Net Charge | Separating species with different degrees of PEGylation. | researchgate.netlcms.cz |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Separation of conjugate forms under non-denaturing conditions. | researchgate.net |
| Two-Dimensional LC (2D-LC) | Combines two different separation modes (e.g., SEC and RP) | Automated analysis of complex mixtures, separating high MW conjugates from low MW reagents. | thermofisher.comchromatographyonline.com |
Gel Electrophoresis and Capillary Electrophoresis for Conjugate Heterogeneity Analysis
Electrophoretic techniques separate molecules based on their size, charge, and shape as they move through a medium under the influence of an electric field. They are particularly valuable for assessing the heterogeneity of protein conjugates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a conventional method used to visualize the outcome of a conjugation reaction. The attachment of the this compound linker to a protein increases its molecular weight, causing it to migrate more slowly through the gel than the unconjugated protein. researchgate.net This provides a clear visual indication of conjugation and can reveal the distribution of species with one, two, or more linkers attached, although it generally offers lower resolution than capillary methods. researchgate.net
Capillary Electrophoresis (CE) offers higher resolution, faster analysis times, and requires smaller sample volumes compared to traditional slab gels. nih.govCapillary Zone Electrophoresis (CZE) separates species based on their charge-to-size ratio and can effectively resolve protein conjugates with different numbers of PEG chains. researchgate.netCapillary Gel Electrophoresis (CGE) , which uses a polymer-filled capillary, separates based on molecular size and provides a high-resolution alternative to SDS-PAGE for assessing purity and heterogeneity. nih.gov Research has shown CZE to be superior to both SDS-CGE and HP-SEC in terms of resolution and analysis time for separating PEG-conjugated proteins. researchgate.net
| Technique | Resolution | Analysis Time | Key Finding | Reference |
|---|---|---|---|---|
| SDS-PAGE | Low | Long | Provides a visual but low-resolution indication of increased molecular weight upon conjugation. | researchgate.net |
| HP-SEC | Low | ~30 min | Showed low resolution for separating mono- and di-PEG-G-CSF conjugates. | researchgate.net |
| SDS-CGE | Medium | Long | Had higher resolution than HP-SEC but suffered from long analysis times and low peak efficiency. | researchgate.net |
| CZE | High | <20 min | Successfully separated both low and high molecular weight PEG-G-CSF conjugates with high peak efficiency and short run times. Considered superior for this application. | researchgate.net |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
